Sclerodione
Overview
Description
Sclerodione, also known as sclerophytin A, is a natural product isolated from the marine sponge Sclerophytum sp. It is one of the first secondary metabolites reported from the genus Pseudolophiostoma . Sclerodione exhibited potent α-glucosidase- and porcine-lipase-inhibitory activity during primary screening .
Synthesis Analysis
The nor-phenalenone derivatives scleroderolide and sclerodione were identified as the biologically active constituents . The mechanisms of action of each compound were validated through in silico studies . Sclerodione was dissolved in chloroform - trifluoroacetic acid at room temperature and at 60°C .
Molecular Structure Analysis
The structure of sclerodione was determined by an X-ray crystallographic study of the racemic monoacetate . Scleroderolide occurs mainly as the levorotatory enantiomer (S configuration at C-2’) although on one occasion it was obtained in partially racemic form .
Chemical Reactions Analysis
The red pigment sclerodione can be oxidized with m-chloroperbenzoic acid to provide both sclerodin and scleroderolide .
Scientific Research Applications
Marine Biology and Ecology : Sclerochronology, a field involving the study of physical and chemical properties in the hard parts of marine organisms, benefits from sclerodione. It is used to assess the life histories of these organisms, aiding in the management of populations and habitats (Hunter, Laptikhovsky, & Hollyman, 2018).
Fungal Biology : Sclerodione is a pigment produced by the Scleroderris canker fungus Gremmeniella abietina. Its structure has been determined through X-ray crystallography, aiding in the understanding of fungal metabolites (Ayer, Hoyano, Pedras, Clardy, & Arnold, 1987). Additionally, it is recognized as a red acenaphthenequinone derivative with significance in the study of this fungus (Ayer, Hoyano, Pedras, & Altena, 1986).
Multiple Sclerosis Research : Sclerodione has been identified as a potential therapeutic target for multiple sclerosis (Hauser, Chan, & Oksenberg, 2013). Furthermore, flavonoids like sclerodione are known for their anti-inflammatory and immunomodulatory properties, suggesting potential benefits in MS therapy (Bayat, Farshchi, Yousefian, Mahmoudi, & Yazdian-Robati, 2021). Additionally, sclerodione exhibits antifungal activity, including strong activity against Ustilago violacea, which could have implications in MS research (Hussain et al., 2015).
properties
IUPAC Name |
(4S)-7,12-dihydroxy-4,5,5,14-tetramethyl-3-oxatetracyclo[6.6.1.02,6.011,15]pentadeca-1(15),2(6),7,11,13-pentaene-9,10-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-6-5-8(19)10-11-9(6)17-13(18(3,4)7(2)23-17)14(20)12(11)16(22)15(10)21/h5,7,19-20H,1-4H3/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHLBJUZHBDCHJJ-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2=C(O1)C3=C4C(=C(C=C3C)O)C(=O)C(=O)C4=C2O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(C2=C(O1)C3=C4C(=C(C=C3C)O)C(=O)C(=O)C4=C2O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sclerodione |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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